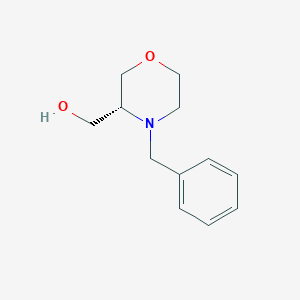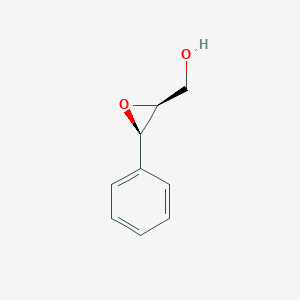
(2S,3S)-(-)-3-フェニルグリシドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,3S)-(-)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its two stereocenters at the second and third carbon atoms, making it an enantiomerically pure compound. This compound is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals due to its unique stereochemistry.
科学的研究の応用
(2S,3S)-(-)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for investigating epoxide hydrolase activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: (2S,3S)-(-)-3-Phenylglycidol is used in the production of fine chemicals and as a precursor for various industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-3-Phenylglycidol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method provides high enantioselectivity and yields.
Another approach involves the use of Jacobsen’s catalyst, which is a manganese-based complex, to achieve enantioselective epoxidation. This method is also known for its high selectivity and efficiency.
Industrial Production Methods
Industrial production of (2S,3S)-(-)-3-Phenylglycidol often employs biocatalytic processes due to their environmental friendliness and cost-effectiveness. Enzymes such as epoxide hydrolases are used to catalyze the enantioselective hydrolysis of racemic epoxides, resulting in the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
(2S,3S)-(-)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
作用機序
The mechanism of action of (2S,3S)-(-)-3-Phenylglycidol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
(2R,3R)-(+)-3-Phenylglycidol: The enantiomer of (2S,3S)-(-)-3-Phenylglycidol, with opposite stereochemistry.
(2S,3S)-3-Methylglycidol: A similar compound with a methyl group instead of a phenyl group.
(2S,3S)-3-Phenyl-1,2-propanediol: A diol derivative of (2S,3S)-(-)-3-Phenylglycidol.
Uniqueness
(2S,3S)-(-)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it invaluable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
特性
CAS番号 |
104196-23-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
InChIキー |
PVALSANGMFRTQM-DTWKUNHWSA-N |
SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


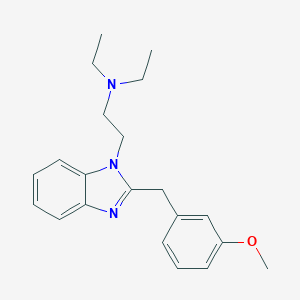
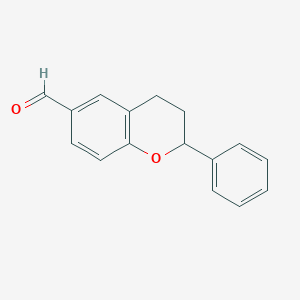
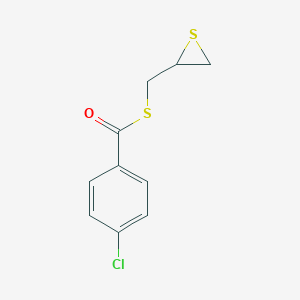
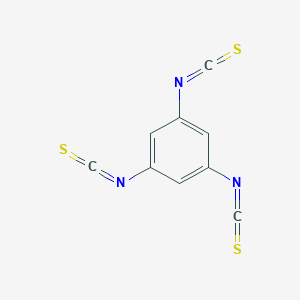
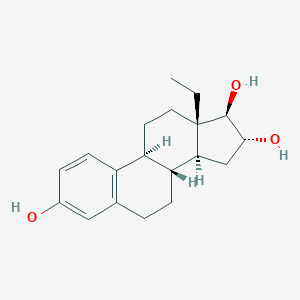
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)

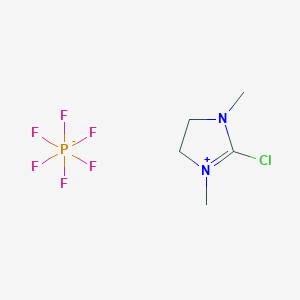
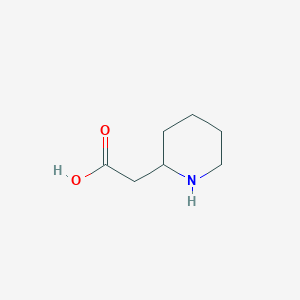
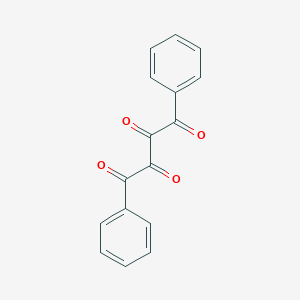
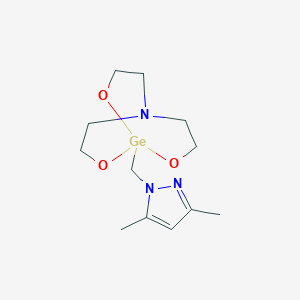
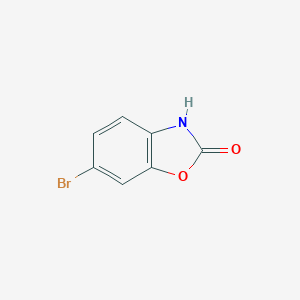
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
